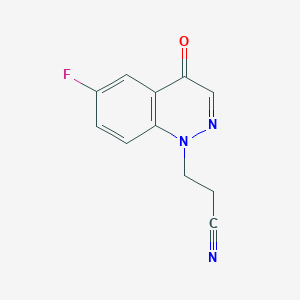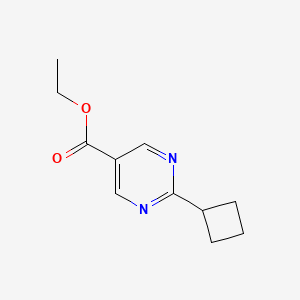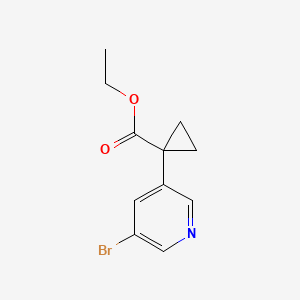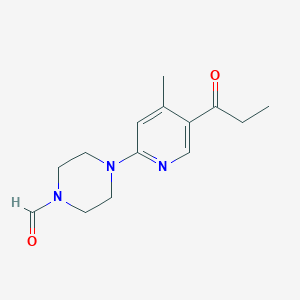
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring can be constructed through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Propanenitrile Group: This step might involve nucleophilic substitution or addition reactions to introduce the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the fluoro or nitrile groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated amines.
Substitution: Various substituted cinnoline derivatives.
科学研究应用
3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a precursor in polymer production.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity, while the nitrile group might participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
6-Fluoro-4-oxocinnoline: Lacks the propanenitrile group.
4-Oxocinnoline: Lacks both the fluoro and propanenitrile groups.
3-(4-Oxocinnolin-1(4H)-yl)propanenitrile: Lacks the fluoro group.
Uniqueness
The presence of both the fluoro and nitrile groups in 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may confer unique properties, such as enhanced reactivity or specific binding interactions, making it valuable for specialized applications.
属性
分子式 |
C11H8FN3O |
|---|---|
分子量 |
217.20 g/mol |
IUPAC 名称 |
3-(6-fluoro-4-oxocinnolin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H8FN3O/c12-8-2-3-10-9(6-8)11(16)7-14-15(10)5-1-4-13/h2-3,6-7H,1,5H2 |
InChI 键 |
DFPSTXWSTYOSNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=O)C=NN2CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















